6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a sulfonyl group and a chloro substituent in the chromen-2-one structure enhances its chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromen-2-one and 4-isopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro or sulfonyl groups, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new compounds with potentially different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized chromen-2-one compounds.
Scientific Research Applications
6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one: Similar structure with a bromo substituent instead of a chloro group.
4-Chloro-N-(4-isopropylphenyl)-3-nitrobenzamide: Contains a chloro and isopropylphenyl group but differs in the core structure.
Uniqueness
6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is unique due to the combination of its chloro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The presence of the chromen-2-one core structure also contributes to its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4S/c1-11(2)12-3-6-15(7-4-12)24(21,22)17-10-13-9-14(19)5-8-16(13)23-18(17)20/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMTMWGQBQNQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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